N-(5-amino-2-tert-butylphenyl)acetamide
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Overview
Description
N-(5-amino-2-tert-butylphenyl)acetamide is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an amino group attached to a tert-butylphenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-tert-butylphenyl)acetamide typically involves the reaction of 5-amino-2-tert-butylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-amino-2-tert-butylaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 5-amino-2-tert-butylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-(5-amino-2-tert-butylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-5-tert-butylphenyl)acetamide: Similar structure but with different positional isomerism.
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide: Contains an additional piperidine ring.
Uniqueness
N-(5-amino-2-tert-butylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide functional groups
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(5-amino-2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-8(15)14-11-7-9(13)5-6-10(11)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
InChI Key |
LKCSFKSPICKOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C(C)(C)C |
Origin of Product |
United States |
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